2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide
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Overview
Description
2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide is an organic compound that belongs to the class of oxazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both amino and oxazole functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
The synthesis of 2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide typically involves the reaction of 2-aminophenyl derivatives with oxazole precursors under specific conditions. One common method includes the use of 2-aminophenol as a starting material, which undergoes cyclization with appropriate reagents to form the oxazole ring . The reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the efficiency and yield of the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used, but can include substituted oxazole derivatives and aminophenyl derivatives.
Scientific Research Applications
2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2-Aminophenyl)-N,N,5-trimethyloxazole-4-carboxamide can be compared with other similar compounds, such as:
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound also contains an amino group and a heterocyclic ring, but with a thiazole instead of an oxazole.
2-Aminophenol derivatives: These compounds share the aminophenyl moiety but lack the oxazole ring. The uniqueness of this compound lies in its combination of the amino group and the oxazole ring, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-(2-aminophenyl)-N,N,5-trimethyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c1-8-11(13(17)16(2)3)15-12(18-8)9-6-4-5-7-10(9)14/h4-7H,14H2,1-3H3 |
InChI Key |
KANRFKRBBXASSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2N)C(=O)N(C)C |
Origin of Product |
United States |
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